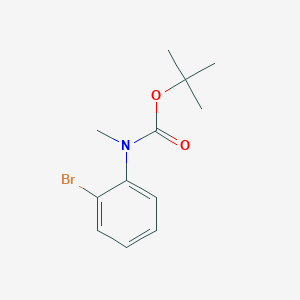

tert-Butyl 2-bromophenyl(methyl)carbamate

Description

Significance of the Carbamate (B1207046) Functional Group as a Versatile Synthon and Directing Group

The carbamate functional group, with its general structure R₂NC(O)OR', is a powerful tool for synthetic chemists. wikipedia.org It serves as a crucial protecting group for amines, enhancing their stability against acids, bases, and hydrogenation. nih.gov The tert-butoxycarbonyl (Boc) group, in particular, is widely used due to its stability and the mild acidic conditions required for its removal.

Beyond protection, the carbamate moiety is an exceptionally effective directing group in organic reactions. The aryl O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry, a strategy that allows for the precise functionalization of aromatic rings. acs.org This capability enables the synthesis of highly substituted arenes that would be challenging to produce otherwise. acs.org The carbamate group's directing power has also been harnessed in modern C-H functionalization reactions, such as cobalt-catalyzed alkylation and amidation, further expanding its synthetic utility. nih.govacs.org

Historical and Contemporary Perspectives on N-Aryl Carbamates in Chemical Transformations

Historically, the synthesis of carbamates often involved hazardous reagents like phosgene (B1210022) or its derivatives. nih.gov A significant milestone in their application was the discovery in 1983 that aryl O-carbamates could function as directed metalation groups, a finding that opened new avenues in aromatic chemistry. acs.org

Contemporary synthetic methods have evolved to be more efficient, safer, and broader in scope. Significant efforts have been made to replace hazardous reagents, with carbon dioxide being explored as a renewable and non-toxic C1 source. nih.govacs.org Modern approaches to N-aryl carbamate synthesis include palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, a method that provides access to key protecting groups and precursors for polyurethane materials. nih.govmit.edu Furthermore, the development of nickel-catalyzed photoredox N-arylation offers a user-friendly and inexpensive alternative to traditional methods, operating under mild, visible-light conditions. organic-chemistry.org These advanced methodologies have expanded the accessibility and application of N-aryl carbamates in diverse fields, including medicinal chemistry and materials science. nih.govmit.edu

Contextualization of Halogenated N-Aryl Carbamates as Key Intermediates

Halogenated N-aryl carbamates are particularly valuable intermediates in multi-step organic synthesis. The presence of a halogen atom, such as bromine or chlorine, on the aromatic ring provides a reactive "handle" for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

This dual functionality—a directing/protecting carbamate group and a reactive halogen site—allows for a modular and strategic approach to building complex molecules. For instance, the carbamate can direct an initial ortho-functionalization, and the halogen can then be used in a subsequent coupling reaction to introduce another substituent. The tert-butyl carbamate group is stable under many basic cross-coupling conditions, making it an ideal choice for these synthetic sequences. The strategic placement of halogens on complex molecules, known as late-stage halogenation, is a significant area of research for diversifying pharmaceutical intermediates and natural products. nih.gov

Overview of the Research Landscape Surrounding tert-Butyl 2-Bromophenyl(methyl)carbamate

Specific research literature on this compound is not extensively published, suggesting it is a specialized chemical intermediate rather than a widely studied end-product. However, its structure embodies the key features discussed previously, making its synthetic potential clear. The molecule combines:

An N-methylaniline core, a common feature in many biologically active compounds.

A Boc protecting group , which offers a standard and reliable method for protecting the secondary amine.

An ortho-bromine atom on the phenyl ring, which serves as a prime site for metal-catalyzed cross-coupling reactions.

This combination makes this compound an ideal precursor for the synthesis of complex, ortho-substituted N-methylanilines. A plausible synthetic route would involve a coupling reaction at the bromine position, followed by the deprotection of the Boc group under acidic conditions to reveal the N-methylaniline moiety. Compounds with similar structural motifs, such as tert-butyl (2-(bromomethyl)phenyl)carbamate and tert-butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate, are utilized as reactive intermediates for creating more complex structures through nucleophilic substitution or cross-coupling reactions. cymitquimica.comnih.gov

Physicochemical Properties of this compound

Specific experimental data for the title compound is limited in public literature. The table below presents key identifiers and calculated properties for a closely related, unmethylated analogue, tert-butyl (2-bromophenyl)carbamate, to provide context.

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.16 g/mol |

| IUPAC Name | tert-butyl N-(2-bromophenyl)-N-methylcarbamate |

| CAS Number | Not broadly available |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromophenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPOYFBTHJFMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Bromophenyl Methyl Carbamate and Analogous Structures

General Strategies for N-Aryl Carbamate (B1207046) Formation

The construction of the N-aryl carbamate linkage is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. The methodologies for achieving this transformation are diverse, encompassing both classical and modern catalytic approaches.

Classical Approaches for Carbamate Synthesis

Historically, the synthesis of carbamates has relied on a set of named reactions and reactive intermediates. The Hofmann rearrangement, which transforms primary amides into carbamates via an isocyanate intermediate, and the Curtius rearrangement, proceeding from acyl azides, are foundational methods. nih.govorganic-chemistry.org These reactions, however, can sometimes be limited by harsh conditions or the need for stoichiometric and potentially hazardous reagents. nih.gov

Another classical and widely employed method involves the reaction of an amine with a chloroformate, such as phenyl chloroformate. This approach provides a direct and often high-yielding route to the corresponding carbamate. The reaction of various aromatic amines with phenyl chloroformate has been demonstrated to produce a range of O-phenyl-N-aryl carbamates.

Table 1: Examples of Classical Carbamate Synthesis

| Starting Amine | Reagent | Product | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | Phenyl Chloroformate | O-phenyl-N-phenyl carbamate | - |

| Benzylamine | Phenyl Chloroformate | O-phenyl-N-benzyl carbamate | - |

| 2-Hydroxyphenylamine | Phenyl Chloroformate | O-phenyl-N-(2-hydroxyphenyl) carbamate | - |

| 3-Hydroxyphenylamine | Phenyl Chloroformate | O-phenyl-N-(3-hydroxyphenyl) carbamate | - |

| 4-Hydroxyphenylamine | Phenyl Chloroformate | O-phenyl-N-(4-hydroxyphenyl) carbamate | - |

Data sourced from a study on the synthesis and biological screening of O-phenyl-N-aryl carbamates. iaea.org

Palladium-Catalyzed Cross-Coupling of Aryl Halides/Triflates with Cyanate (B1221674) Sources

The advent of transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates from readily available aryl halides (chlorides, bromides) and triflates. nih.govnih.gov This methodology typically involves the coupling of an aryl electrophile with a cyanate salt, such as sodium cyanate, in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds through an in situ generated aryl isocyanate intermediate, which is then trapped by an alcohol to afford the desired carbamate. nih.govorganic-chemistry.org

This approach offers a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the alcohol coupling partner. The use of aryl triflates can be advantageous for less reactive or sterically hindered substrates.

Table 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

| Aryl Halide/Triflate | Alcohol | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chlorotoluene | Methanol (B129727) | Pd₂(dba)₃ / L1 | Methyl (4-methylphenyl)carbamate | 88 |

| 1-Chloro-4-methoxybenzene | Isopropanol | Pd₂(dba)₃ / L1 | Isopropyl (4-methoxyphenyl)carbamate | 85 |

| 2,6-Dimethylphenyl triflate | 2-Phenoxyethanol | Pd₂(dba)₃ / L1 | 2-Phenoxyethyl (2,6-dimethylphenyl)carbamate | 74 |

| 4-Trifluoromethylphenyl chloride | tert-Butanol | Pd₂(dba)₃ / L1 | tert-Butyl (4-(trifluoromethyl)phenyl)carbamate | 94 |

| 3-Acetylphenyl chloride | tert-Butanol | Pd₂(dba)₃ / L1 | tert-Butyl (3-acetylphenyl)carbamate | 85 |

Data extracted from research by Vinogradova, E. V., et al. (2013). nih.gov

Carbon Dioxide Fixation in Carbamate Synthesis

In the pursuit of greener and more sustainable chemical processes, the utilization of carbon dioxide (CO₂) as a C1 feedstock has garnered significant attention. organic-chemistry.org One successful application is in the synthesis of carbamates. This is typically achieved through a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org The reaction is often facilitated by a base, such as cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). nih.gov This method circumvents the use of toxic phosgene (B1210022) and its derivatives. organic-chemistry.org

The reaction proceeds by the initial formation of a carbamate salt from the amine and CO₂, which is then alkylated by the alkyl halide to furnish the final carbamate product. This approach has been shown to be effective for a variety of primary and secondary amines.

Table 3: Carbamate Synthesis via CO₂ Fixation

| Amine | Alkyl Halide | Base/Additive | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Benzyl Bromide | Cs₂CO₃ / TBAI | Benzyl benzylcarbamate | 95 |

| Pyrrolidine | Ethyl Iodide | Cs₂CO₃ / TBAI | Ethyl pyrrolidine-1-carboxylate | 92 |

| Aniline | Benzyl Bromide | Cs₂CO₃ / TBAI | Benzyl phenylcarbamate | 88 |

| L-Phenylalanine methyl ester | Benzyl Bromide | Cs₂CO₃ / TBAI | Methyl (S)-2-((benzyloxy)carbonylamino)-3-phenylpropanoate | 94 |

Data adapted from a study by Salvatore, R. N., et al. (2001). organic-chemistry.org

Targeted Synthesis of Ortho-Bromo N-Methyl-N-Phenylcarbamates

The synthesis of the specific target molecule, tert-butyl 2-bromophenyl(methyl)carbamate, requires a two-stage approach: the initial formation of the N-aryl carbamate followed by N-methylation.

Installation of the tert-Butoxycarbonyl (Boc) Protecting Group on Bromoanilines

The introduction of the tert-butoxycarbonyl (Boc) group is a common strategy for the protection of amines. In the context of synthesizing the target molecule, the first step involves the Boc protection of 2-bromoaniline. This is typically achieved by reacting 2-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Catalysts such as 4-dimethylaminopyridine (DMAP) can also be used to accelerate the reaction.

Table 4: Boc Protection of Substituted Anilines

| Aniline Derivative | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | Boc₂O | Neat, rt, 10 min | tert-Butyl phenylcarbamate | 98 |

| 4-Chloroaniline | Boc₂O | Neat, rt, 15 min | tert-Butyl (4-chlorophenyl)carbamate | 96 |

| 4-Nitroaniline | Boc₂O | Neat, rt, 20 min | tert-Butyl (4-nitrophenyl)carbamate | 95 |

| 2-Bromoaniline | Boc₂O | Base, Solvent | tert-Butyl (2-bromophenyl)carbamate | - |

Representative yields for Boc protection of anilines under solvent-free conditions. The synthesis of tert-butyl (2-bromophenyl)carbamate follows a similar principle, typically with a base in a suitable solvent.

Strategies for N-Methylation of tert-Butyl (2-Bromophenyl)carbamate Derivatives

Once the tert-butyl (2-bromophenyl)carbamate is synthesized, the final step is the introduction of the methyl group onto the nitrogen atom. A common and effective method for the N-methylation of N-acyl and N-carbamoyl amino acids involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by quenching with an electrophilic methyl source, typically methyl iodide (MeI). This method has been widely applied and is known for its high efficiency.

An alternative approach is reductive amination. While not a direct methylation of the carbamate, it represents a convergent strategy where a related precursor could be utilized. For instance, reductive amination of an appropriate aldehyde with an amine in the presence of a reducing agent can furnish the N-methylated product.

Table 5: N-Methylation Strategies for Carbamates and Related Amides

| Substrate | Reagents | Method | Product | Yield (%) |

|---|---|---|---|---|

| N-Boc-Alanine | NaH, MeI | Deprotonation/Alkylation | N-Boc-N-methyl-Alanine | High |

| N-Benzoyl-Valine | NaH, MeI | Deprotonation/Alkylation | N-Benzoyl-N-methyl-Valine | High |

| Secondary Amine | Formaldehyde, NaBH(OAc)₃ | Reductive Amination | N-Methylated Tertiary Amine | - |

Illustrative examples of N-methylation techniques applicable to carbamate and amide substrates.

Chemo- and Regioselective Synthesis of ortho-Substituted Carbamates

The precise installation of functional groups at the ortho position of an aromatic ring is a common challenge in synthetic chemistry. For aryl carbamates, directed ortho-metalation (DoM) has emerged as a powerful strategy. In this approach, the carbamate group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

While much of the research has focused on O-aryl carbamates, the principles can be extended to N-aryl systems. The efficiency of the DoM strategy is influenced by the nature of the carbamate's substituents and the reaction conditions. For instance, the use of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and improve the efficiency of the lithiation step.

Another innovative approach to achieving ortho-halogenation of N-aryl amides and ureas, which are structurally related to carbamates, involves an oxidative halodeboronation strategy. This method utilizes the directing effect of the carbonyl group to first install a boron functionality at the ortho position. Subsequent oxidative cleavage of the C-B bond in the presence of a halogen source allows for the precise introduction of a halogen atom. This two-step, one-pot procedure offers excellent regioselectivity, avoiding the formation of isomeric mixtures often encountered in classical electrophilic aromatic halogenation reactions.

The table below summarizes selected examples of regioselective synthesis of ortho-substituted carbamates and related structures, highlighting the reaction conditions and yields.

Table 1: Chemo- and Regioselective Synthesis of ortho-Substituted Carbamates and Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Phenyl N,N-diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I2 | O-(2-Iodophenyl) N,N-diethylcarbamate | 95 | nih.gov |

| O-Phenyl N,N-diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Me3SiCl | O-(2-Trimethylsilylphenyl) N,N-diethylcarbamate | 92 | nih.gov |

| N-(Phenyl)pivalamide | 1. BBr3, CH2Cl2; 2. Selectfluor, KI, CH3CN/H2O | N-(2-Iodophenyl)pivalamide | 85 | nih.gov |

Novel and Green Approaches in Carbamate Synthesis Applicable to Halogenated Systems

Traditional methods for carbamate synthesis often rely on hazardous reagents such as phosgene and its derivatives. In recent years, significant efforts have been directed towards the development of more sustainable and environmentally friendly alternatives. These "green" approaches often focus on the use of less toxic reagents, milder reaction conditions, and improved atom economy.

One of the most promising green alternatives to phosgene is the use of carbon dioxide (CO2) as a C1 source. CO2 is abundant, non-toxic, and renewable. The synthesis of carbamates from CO2, amines, and alcohols typically requires a catalyst to facilitate the dehydration of the intermediate carbamic acid. Various catalytic systems, including metal oxides and organic bases, have been developed for this purpose. While high pressures and temperatures are often required, ongoing research aims to develop catalysts that are effective under milder conditions.

Another green strategy involves the Hofmann rearrangement of aromatic amides using environmentally benign oxidizing agents. For example, the use of Oxone in the presence of potassium chloride can generate an N-chloro intermediate from an aromatic amide. Subsequent treatment with a base induces the rearrangement to an isocyanate, which can be trapped in situ with an alcohol to afford the desired carbamate. mdpi.com This method avoids the use of toxic heavy metals and harsh reagents.

The table below presents examples of novel and green approaches to the synthesis of halogenated aryl carbamates.

Table 2: Novel and Green Synthetic Approaches to Halogenated Aryl Carbamates

| Amine/Amide | Carbonyl Source/Reagent | Alcohol | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloroaniline | CO2 (1 atm), Propanephosphonic acid anhydride (T3P) | Methanol | Pyridine, RT, 24h | Methyl (2,3-dichlorophenyl)carbamate | - | mdpi.com |

| 2,5-Dibromoaniline | CO2 (1 atm), Propanephosphonic acid anhydride (T3P) | Methanol | Pyridine, RT, 24h | Methyl (2,5-dibromophenyl)carbamate | 78 | mdpi.com |

| 2,3-Dichlorobenzamide | Oxone, KCl, NaOH | Methanol | H2O/CH3CN, RT | Methyl (2,3-dichlorophenyl)carbamate | 85 | mdpi.com |

Chemical Reactivity and Transformations of Tert Butyl 2 Bromophenyl Methyl Carbamate

Directed Ortho Metalation (DoM) Strategies Utilizing the Carbamate (B1207046) Directed Metalation Group (DMG)

The carbamate functional group is a powerful directed metalation group (DMG) that facilitates the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate. nih.govacs.org This strategy, known as Directed ortho Metalation (DoM), provides a reliable method for introducing a wide range of electrophiles at a specific position on the benzene (B151609) ring. nih.govacs.orgwikipedia.org

Regioselective Ortho-Lithiation of N-Aryl O-Carbamates

The ortho-lithiation of N-aryl O-carbamates is a well-established synthetic strategy. nih.govacs.org The process typically involves treating the carbamate substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. nih.govuwindsor.caharvard.edu The carbamate group directs the lithium to deprotonate the adjacent ortho position on the aromatic ring, forming a stable ortho-lithiated intermediate. nih.govwikipedia.org The O-carbamate group, particularly the OCONEt₂ variant, is recognized as one of the most powerful DMGs. nih.govacs.org

The general mechanism for this regioselective process involves the coordination of the lithium atom of the organolithium reagent to the carbonyl oxygen of the carbamate group. nih.govwikipedia.org This coordination brings the basic alkyl group of the organolithium in close proximity to the ortho proton, facilitating its abstraction and leading to the formation of the aryllithium species. nih.govwikipedia.org

Mechanistic Considerations of Carbamate-Directed Metalation

The precise mechanism of DoM is complex and can be influenced by factors such as the substrate, the organolithium reagent, solvent, and additives. acs.org Two prominent mechanistic hypotheses are the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.gov CIPE suggests the formation of a pre-reaction complex between the substrate and the organolithium reagent, which facilitates the deprotonation step. nih.gov In contrast, KEM proposes that proton transfer is the sole step between the reactant and the lithiated product without the necessity of an intermediate complex. nih.gov

Kinetic studies on the ortho-lithiation of aryl O-carbamates have provided evidence for the involvement of mixed dimers or triple ions as potential intermediates, supporting a more complex mechanistic picture than a simple one-step deprotonation. nih.govacs.org For instance, investigations into the LDA-mediated ortho-lithiation of certain carbamates have suggested that autocatalysis, resulting from the formation of mixed aggregates between LDA and the aryllithium product, can play a significant role. nih.govacs.org

Scope of Electrophilic Quenching and Subsequent Functionalization of Ortho-Lithiated Species

Once the ortho-lithiated species is formed, it can be quenched with a wide variety of electrophiles, leading to the introduction of diverse functional groups at the ortho position. This versatility makes DoM a powerful tool for the synthesis of polysubstituted aromatic compounds. nih.gov

Common electrophiles and the resulting functional groups include:

Deuterium (B1214612) oxide (D₂O): for deuterium labeling. researchgate.net

Alkyl halides (e.g., MeI): for alkylation. harvard.edu

Aldehydes and ketones: for the formation of secondary and tertiary alcohols, respectively.

Carbon dioxide (CO₂): for carboxylation. bristol.ac.uk

Iodine (I₂): for iodination. nih.govmdpi.com

Sulfur and silyl (B83357) electrophiles: for the introduction of sulfur- and silicon-containing moieties. nih.gov

The following table provides examples of electrophilic quenching reactions on a generic ortho-lithiated aryl carbamate.

| Electrophile | Resulting Functional Group | Reference |

| D₂O | -D | researchgate.net |

| MeI | -CH₃ | harvard.edu |

| RCHO | -CH(OH)R | N/A |

| CO₂ | -COOH | bristol.ac.uk |

| I₂ | -I | nih.govmdpi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The bromine atom in tert-butyl 2-bromophenyl(methyl)carbamate serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling and Related Aryl-Aryl Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comsigmaaldrich.com The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the aryl bromide can readily participate in Suzuki-Miyaura coupling reactions. nih.govrsc.org This allows for the synthesis of various biaryl compounds where the newly introduced aryl group is positioned ortho to the carbamate. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

A typical Suzuki-Miyaura reaction involving an aryl bromide is depicted in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl | libretexts.org |

Palladium-Catalyzed C-H Activation and Ortho-Arylation of Aniline (B41778) Carbamates

In addition to acting as a directing group for lithiation, the carbamate moiety in aniline derivatives can also direct palladium-catalyzed C-H activation. acs.orgnih.gov This strategy enables the direct functionalization of the C-H bond ortho to the carbamate group, offering an alternative and often more atom-economical approach to arylation compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

The palladium-catalyzed ortho-arylation of aniline carbamates has been achieved using various arylating agents, such as diaryliodonium salts and aryldiazonium salts. acs.orgnih.govnih.gov The reaction mechanism is believed to proceed through a directed electrophilic metalation pathway, where the palladium catalyst coordinates to the carbamate and selectively activates the ortho C-H bond to form a palladacycle intermediate. acs.orgnih.gov This intermediate then reacts with the arylating agent, followed by reductive elimination to furnish the ortho-arylated product. nih.govnih.gov

This methodology has been successfully applied to the synthesis of carbazole (B46965) alkaloids and other biologically relevant molecules. nih.govnih.gov The carbamate directing group can often be easily removed after the C-H functionalization step, providing access to the corresponding ortho-arylated anilines. nih.govnih.gov

The following table summarizes a representative palladium-catalyzed ortho-arylation of an aniline carbamate.

| Aniline Carbamate | Arylating Agent | Catalyst | Conditions | Product | Reference |

| tert-Butyl phenylcarbamate | Aryldiazonium salt | Pd(OAc)₂ | Room Temperature | ortho-Arylated aniline carbamate | acs.orgnih.gov |

Other C-C and C-N Bond Forming Reactions at the Aryl Halide Position

The bromine atom on the aromatic ring of this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.org The N-Boc group is generally stable under these conditions, making the Suzuki-Miyaura coupling an effective strategy for elaborating the aryl backbone of the molecule. acs.orgmdpi.com For example, the coupling of Boc-protected bromoanilines with arylboronic acids allows for the synthesis of biphenyl (B1667301) derivatives, which are precursors to more complex structures. mdpi.com

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.orgnih.gov This transformation allows for the introduction of a wide variety of nitrogen-containing substituents at the ortho-position of the N-Boc-protected aniline, leading to the synthesis of complex diamine structures after deprotection. The choice of phosphine (B1218219) ligand is critical and has evolved over several "generations" of catalyst systems to broaden the substrate scope and improve reaction efficiency under milder conditions. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The introduction of an alkyne moiety ortho to the carbamate group opens up numerous possibilities for subsequent transformations, particularly intramolecular cyclizations to form heterocyclic systems like indoles. researchgate.netrsc.orgresearchgate.net

Table 1: Overview of Key Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalysts | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Boronic Acid / Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Forms biaryl structures; tolerant of many functional groups including Boc. libretexts.orgmdpi.comnih.gov |

| Buchwald-Hartwig Amination | C(sp²) - N | Primary/Secondary Amine | Pd(dba)₂, Pd(OAc)₂ with phosphine ligands (e.g., BINAP, XPhos) | Key method for aryl amine synthesis; ligand choice is crucial. wikipedia.orgnih.govorganic-chemistry.org |

| Sonogashira Coupling | C(sp²) - C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Introduces an alkyne group, a versatile precursor for cyclizations. organic-chemistry.orgnih.gov |

Transformations and Cleavage of the Carbamate Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.

The most common method for cleaving the Boc group is through acidolysis. The generally accepted mechanism involves three main steps:

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. nih.govacs.org

Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid. acs.org

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and liberating the free amine. acs.org

Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is the conventional reagent for this transformation. acs.org The released tert-butyl cation can be scavenged by various nucleophiles or can deprotonate to form isobutylene (B52900) gas. acs.orgbeilstein-journals.org

While acid-catalyzed cleavage is prevalent, the need for milder or non-acidic conditions to accommodate sensitive functional groups has driven the development of alternative deprotection strategies.

Mild Acidic and Lewis Acid Conditions: Reagents such as aqueous phosphoric acid have been shown to be effective and environmentally benign for removing Boc groups, offering good selectivity in the presence of other acid-sensitive functionalities. harvard.edu Various Lewis acids can also facilitate the cleavage. organic-chemistry.org

Thermal and Neutral Conditions: In some cases, Boc groups can be removed by heating in a suitable solvent. A catalyst-free method using boiling water has been reported for the deprotection of N-Boc on various amines. organic-chemistry.org

Oxalyl Chloride/Methanol (B129727): A mild and selective method for Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. wikipedia.orgorganic-chemistry.org This approach is tolerant of many functional groups that are labile under strongly acidic conditions. wikipedia.org

Basic Conditions: Although less common, methods for base-induced Boc deprotection have been developed, such as using sodium carbonate in refluxing DME or sodium t-butoxide in wet THF. organic-chemistry.org

Other Catalytic Systems: Novel catalytic systems have been reported, including the use of iodine, metal catalysts, and a triarylamminium radical cation ("magic blue") with triethylsilane for mild deprotection. organic-chemistry.orgnih.gov

Table 2: Selected Alternative Methods for N-Boc Deprotection

| Reagent/Condition | Category | Key Advantage | Reference(s) |

|---|---|---|---|

| Aqueous Phosphoric Acid | Mild Brønsted Acid | Environmentally benign, high selectivity. | harvard.edu |

| Oxalyl Chloride in Methanol | Mild/Neutral | Tolerant of acid-labile groups, room temperature conditions. | wikipedia.orgorganic-chemistry.org |

| Boiling Water | Neutral/Catalyst-Free | Green, avoids organic solvents and reagents. | organic-chemistry.org |

| Choline Chloride/p-TsA (DES) | Deep Eutectic Solvent | Sustainable, acts as both medium and catalyst. | organic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation / Et₃SiH | Radical Cation Catalysis | Mild, non-acidic/basic, catalytic. | nih.gov |

Anionic Rearrangements and Intramolecular Cyclization Pathways

The interplay between the N-Boc group and the ortho-bromo substituent allows for sophisticated transformations involving anionic intermediates and subsequent cyclizations to form valuable heterocyclic scaffolds.

While the classical anionic ortho-Fries rearrangement involves a 1,3-acyl migration in O-aryl carbamates, the analogous transformation in N-aryl carbamates like this compound proceeds via a related pathway known as Directed ortho-Metalation (DoM) . Current time information in Pasuruan, ID.wikipedia.org The N-carbamoyl group (-N(Me)Boc) acts as a potent Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org

The process involves the following steps:

Directed Lithiation: Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures results in the regioselective deprotonation of the aromatic proton ortho to the DMG, in this case, the C6 position. wikipedia.orgorganic-chemistry.org The heteroatoms of the carbamate group coordinate to the lithium ion, directing the deprotonation to the adjacent position. wikipedia.org

Anionic Intermediate: This generates a highly reactive aryllithium intermediate.

Electrophilic Quench: The aryllithium species can then be trapped by a wide range of electrophiles (E+), leading to the formation of a new bond at the C6 position.

This DoM strategy effectively results in an "anionic rearrangement" in the sense that it provides a pathway to ortho-functionalized aniline derivatives that are inaccessible through direct electrophilic aromatic substitution. wikipedia.org Although an intramolecular migration of the carbamoyl (B1232498) group itself (a true anionic Fries rearrangement) is possible, the synthetic utility of the DoM pathway lies in its ability to introduce diverse external electrophiles. organic-chemistry.org

The ortho-disubstituted pattern of this compound is an ideal template for constructing fused heterocyclic systems through intramolecular cyclization reactions. A common and powerful strategy involves a tandem cross-coupling/cyclization sequence.

A prime example is the synthesis of indoles. This can be achieved via a one-pot protocol that begins with a Sonogashira coupling of the aryl bromide with a terminal alkyne. rsc.orgresearchgate.net The resulting ortho-alkynyl aniline intermediate, without being isolated, can then undergo an intramolecular aminopalladation, where the aniline nitrogen attacks the alkyne, followed by further cross-coupling or reductive elimination to yield a highly substituted indole (B1671886) ring system. rsc.orgresearchgate.net

Another important class of heterocycles, phenanthridines, can be synthesized from precursors derived from ortho-bromoanilines. beilstein-journals.org One route involves a Suzuki coupling to create a 2-amino-N-aryl-biphenyl intermediate, which can then be cyclized under radical conditions to form the phenanthridine (B189435) core. beilstein-journals.org Palladium-catalyzed C-H activation and intramolecular C-N bond formation provide another modern route to such fused nitrogen heterocycles. organic-chemistry.orgnih.gov These methods highlight how the aryl bromide can be used as a linchpin to first build a more complex acyclic precursor that is primed for a subsequent, high-yielding cyclization event.

Role of Tert Butyl 2 Bromophenyl Methyl Carbamate As a Strategic Synthetic Intermediate

Precursor in the Construction of Complex Aromatic and Heteroaromatic Scaffolds

The presence of a bromine atom on the aromatic ring of tert-butyl 2-bromophenyl(methyl)carbamate is pivotal to its role as a precursor for complex scaffolds. This halogen facilitates a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgyoutube.com Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the direct arylation or vinylation at the C2 position, effectively linking the phenyl ring to other aromatic or heteroaromatic systems.

The N-methyl-N-Boc moiety remains stable under these coupling conditions, ensuring that the nitrogen functionality is preserved for subsequent transformations. This dual functionality enables chemists to first construct a complex biaryl or aryl-heteroaryl backbone and then modify the nitrogen atom as needed. The utility of this approach is demonstrated in the synthesis of molecules where two distinct aromatic domains are required.

Below is a table illustrating potential cross-coupling reactions using this compound to form complex biaryl and heteroaromatic precursors.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Scaffold |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | tert-Butyl methyl(N-([1,1'-biphenyl]-2-yl))carbamate |

| Stille | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | tert-Butyl methyl(N-(2-(pyridin-2-yl)phenyl))carbamate |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | tert-Butyl methyl(N-(2-styrylphenyl))carbamate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | tert-Butyl methyl(N-(2-(phenylethynyl)phenyl))carbamate |

Utility in the Synthesis of Polysubstituted Aromatic Compounds

The synthesis of polysubstituted aromatic compounds requires precise control over the sequence and regioselectivity of substituent introduction. libretexts.orgpressbooks.publibretexts.orgyoutube.com this compound serves as an excellent starting point for such syntheses. The existing substituents—a bromine atom and a bulky N-methyl-N-Boc group—govern the position of any subsequent electrophilic aromatic substitution reactions. However, a more common and controlled strategy involves the transformation of the bromine atom via cross-coupling or other substitution reactions.

Starting with this compound, a second substituent can be introduced via a palladium-catalyzed reaction. Following this, the Boc protecting group can be removed, and the resulting secondary amine can be used to direct further substitutions or can itself be functionalized. This stepwise approach allows for the creation of highly decorated aromatic rings with specific substitution patterns that would be difficult to achieve through other methods. libretexts.orglibretexts.org

The following table outlines a synthetic strategy for generating a polysubstituted aromatic compound starting from this compound.

| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |

| 1 | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst, base | tert-Butyl (2-(4-methoxyphenyl)phenyl)(methyl)carbamate | Introduction of a second aryl group. |

| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) | N-Methyl-[1,1'-biphenyl]-2-amine | Unmasking the amine for further functionalization. |

| 3 | Bromination | N-Bromosuccinimide (NBS) | 4'-Bromo-N-methyl-[1,1'-biphenyl]-2-amine | Introduction of a new handle for subsequent reactions. |

| 4 | Nitration | HNO₃, H₂SO₄ | 4'-Bromo-N-methyl-5-nitro-[1,1'-biphenyl]-2-amine | Introduction of a nitro group directed by the amine. |

Building Block for Carbazole (B46965) Alkaloids and Related Polycyclic Systems

Carbazole alkaloids are a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities. chemmethod.comnih.govresearchgate.netnih.gov The synthesis of the carbazole core often relies on the formation of a biaryl system followed by an intramolecular C-N bond-forming cyclization. nih.govnih.gov this compound is an ideal precursor for this strategy.

The synthesis typically begins with a Suzuki or Buchwald-Hartwig amination reaction to couple the 2-bromophenyl ring with another aromatic partner, forming a 2-amino-N-methyl-N-Boc-biphenyl derivative. The subsequent key step is an intramolecular cyclization. This is often achieved through a palladium-catalyzed C-H activation or an intramolecular Buchwald-Hartwig amination after the removal of the Boc protecting group. nih.gov This methodology provides a direct and efficient route to N-methylated carbazoles, which are common motifs in natural products.

A generalized synthetic pathway to N-methylated carbazoles is presented below.

| Step | Reaction Description | Key Reagents | Intermediate Structure |

| 1 | Suzuki coupling of this compound with a substituted phenylboronic acid. | Phenylboronic acid, Pd(PPh₃)₄, Base | tert-Butyl N-(2'-substituted-[1,1'-biphenyl]-2-yl)-N-methylcarbamate |

| 2 | Deprotection of the Boc group to reveal the secondary amine. | Trifluoroacetic Acid (TFA) or HCl | 2'-Substituted-N-methyl-[1,1'-biphenyl]-2-amine |

| 3 | Intramolecular palladium-catalyzed C-N bond formation (cyclization). | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Substituted 9-Methyl-9H-carbazole |

Application in Iterative Synthetic Sequences

The true strategic value of this compound is realized in iterative synthetic sequences where multiple, sequential modifications are required. The orthogonal nature of the two key functional groups—the bromine atom and the Boc-protected amine—is central to this utility. One functional group can be manipulated while the other remains intact, and vice versa.

An iterative sequence might begin with a cross-coupling reaction at the bromine position. The product of this reaction, which still contains the protected amine, can then be subjected to a new set of conditions to remove the Boc group. The newly liberated N-methylaniline can then participate in a different set of reactions, such as acylation, another C-N coupling, or directing a subsequent electrophilic aromatic substitution. This one-at-a-time functionalization allows for the methodical build-up of molecular complexity from a relatively simple starting material.

The following table provides an example of a hypothetical iterative sequence.

| Iteration | Reaction at C-Br | Reaction at N-Boc | Resulting Structure |

| Initial | - | - | This compound |

| 1 | Suzuki coupling with Thiophene-3-boronic acid | No reaction | tert-Butyl methyl(2-(thiophen-3-yl)phenyl)carbamate |

| 2 | No reaction | Deprotection with TFA | N-Methyl-2-(thiophen-3-yl)aniline |

| 3 | No reaction | Acylation with Acetyl Chloride | N-(2-(Thiophen-3-yl)phenyl)-N-methylacetamide |

Advanced Spectroscopic and Structural Elucidation in Carbamate Research

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A detailed analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all protons and carbons in tert-Butyl 2-bromophenyl(methyl)carbamate .

Due to the presence of rotamers, which arise from hindered rotation around the carbamate (B1207046) C-N bond, NMR signals for the methyl and tert-butyl groups may appear as broadened signals or as distinct sets of peaks at room temperature.

¹H NMR Spectroscopy: The proton NMR spectrum of This compound would exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the tert-butyl protons. The aromatic region (typically δ 7.0-7.8 ppm) would show a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The proton ortho to the bromine atom is expected to be downfield due to the halogen's deshielding effect. The N-methyl group would appear as a singlet around δ 2.8-3.2 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, typically observed in the upfield region of the spectrum, around δ 1.4-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. For This compound , one would expect to see signals for the six aromatic carbons, the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the N-methyl carbon. The carbonyl carbon (C=O) is typically found in the δ 150-155 ppm region. The carbon atom attached to the bromine (C-Br) would appear around δ 115-125 ppm. The aromatic carbons would resonate in the δ 120-140 ppm range. The quaternary carbon of the tert-butyl group is expected around δ 80-82 ppm, while its methyl carbons would appear near δ 28 ppm. The N-methyl carbon signal is anticipated around δ 35-40 ppm.

2D NMR Techniques: To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: would reveal the coupling relationships between adjacent aromatic protons.

HSQC: would correlate each proton signal with its directly attached carbon atom.

HMBC: would show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the phenyl ring, the carbamate nitrogen, and the tert-butyl group. For instance, an HMBC correlation would be expected between the N-methyl protons and the carbonyl carbon.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.0 - 7.8 (m) | - |

| N-CH₃ | ~3.0 (s) | ~37 |

| -C(CH₃)₃ | ~1.5 (s) | ~28 |

| Aromatic-C | - | 120 - 140 |

| Aromatic C-Br | - | ~122 |

| Carbamate C=O | - | ~153 |

| -C (CH₃)₃ | - | ~81 |

Note: The chemical shifts (δ) are predicted values based on analogous structures and are relative to TMS (Tetramethylsilane). The actual experimental values may vary depending on the solvent and other experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For This compound (C₁₂H₁₆BrNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can confirm its elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A detailed study on the fragmentation of tert-butylcarbamates reveals that a primary and diagnostically important dissociation pathway involves the elimination of isobutylene (B52900) (2-methylpropene) and carbon dioxide. nih.gov This process is understood to occur in two distinct steps. The initial fragmentation is the loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate. This is a characteristic fragmentation for tert-butoxycarbonyl (Boc) protected amines. This is then followed by the loss of carbon dioxide (CO₂, 44 Da).

Other potential fragmentation pathways could involve the cleavage of the N-phenyl bond or the loss of the bromine atom.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Formula |

| 285/287 | [M]⁺ | [C₁₂H₁₆BrNO₂]⁺ |

| 229/231 | [M - C₄H₈]⁺ | [C₈H₈BrNO₂]⁺ |

| 185/187 | [M - C₄H₈ - CO₂]⁺ | [C₇H₈BrN]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

Note: m/z values are nominal masses. The presence of bromine results in isotopic peaks separated by 2 Da.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbamate group. This peak is typically observed in the range of 1700-1720 cm⁻¹. rsc.org The C-N stretching vibration of the carbamate is expected to appear in the region of 1250-1350 cm⁻¹.

The aromatic nature of the compound would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups would be observed in the 2850-2980 cm⁻¹ region. docbrown.info The characteristic C-Br stretching vibration is expected to be found in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info

A theoretical study on a related molecule, tert-Butyl N-(thiophen-2yl)carbamate, utilized density functional theory (DFT) to calculate and assign vibrational frequencies, demonstrating the power of combining experimental and computational methods for a complete vibrational analysis. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Carbamate C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Br Stretch | 500 - 750 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination of Related Carbamates

Studies on related carbamate compounds offer valuable insights into the likely solid-state conformation and intermolecular interactions. For instance, the crystal structure of other carbamates often reveals a nearly planar carbamate group. Research on N-t-Bu-N′,N′′-disulfonamide-1,3,5-triazinanes has provided experimental evidence for the conformational preferences of the tert-butyl group. nih.gov In the solid state, intermolecular hydrogen bonding, often involving the carbamate N-H (if present) and C=O groups, can play a significant role in the crystal packing. In the case of This compound , which lacks an N-H bond for classical hydrogen bonding, weaker C-H···O interactions and π-π stacking of the aromatic rings would likely govern the crystal packing arrangement. The bromine atom could also participate in halogen bonding interactions.

The analysis of crystal structures of similar molecules is crucial for understanding polymorphism, solubility, and other solid-state properties that are critical in materials science and pharmaceutical development.

Computational and Mechanistic Studies on Carbamate Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex organic reaction pathways. For carbamate (B1207046) systems, DFT calculations have been instrumental in mapping out the energetic landscapes of various transformations.

Researchers employ DFT to model the geometries of reactants, intermediates, transition states, and products. By calculating the energies associated with each of these species, a detailed reaction profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. For instance, in studies of metal-catalyzed cross-coupling reactions involving aryl carbamates, DFT has been used to compare different potential catalytic cycles and determine the most energetically favorable pathway. nih.govnih.gov

A study on the nickel-catalyzed amination of aryl carbamates utilized DFT calculations to map the entire catalytic cycle, suggesting that the reductive elimination step is rate-determining. nih.gov Similarly, computational investigations into the iridium-catalyzed formation of allylic carbamates from CO2 have used DFT to analyze the stereoselectivity and regioselectivity of the reaction by examining the transition states. uit.no These studies showcase how DFT can provide a deep, quantitative understanding of reaction mechanisms that would be difficult to obtain through experimental means alone.

Table 1: Representative Energy Barriers Calculated by DFT for Aryl Carbamate Reactions

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Oxidative Addition | Ni with NHC ligand | 5.7 | nih.gov |

| Oxidative Addition | Ni with PCy3 ligand | 13.5 | nih.gov |

Investigation of Transition States and Intermediate Stabilities in Carbamate Synthesis and Transformations

The synthesis and transformation of carbamates proceed through various transient species, including intermediates and transition states. Computational modeling is crucial for characterizing these fleeting structures and understanding their relative stabilities, which ultimately govern the reaction's outcome and efficiency.

In the context of nickel-catalyzed amination, computational studies have identified a five-centered transition state for the oxidative addition step, where the carbonyl oxygen of the carbamate coordinates to the nickel center. nih.gov The stability of this transition state is influenced by the nature of the ligands on the metal; electron-rich N-heterocyclic carbene (NHC) ligands were found to lower the activation energy compared to phosphine (B1218219) ligands. nih.gov

Furthermore, in directed metalation reactions, the stability of the lithiated intermediate is paramount. The carbamate group is effective at stabilizing the ortho-lithiated species through chelation. DFT calculations can quantify this stabilization energy and explain the observed reactivity and regioselectivity. Studies on LDA-mediated metalation of carbamates have proposed mechanistic models involving LDA-ArLi mixed dimers as key intermediates, with their transformation influencing the reaction's kinetics. acs.orgnih.gov

Mechanistic Insights into Directed Metalation Processes and Regioselectivity

The carbamate group is recognized as a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. acs.orgnih.gov This process allows for the regioselective functionalization of aromatic rings at the position ortho to the carbamate group. Computational studies have provided significant insights into the mechanism of DoM and the factors controlling its high regioselectivity.

The mechanism involves the coordination of an organolithium reagent (like n-BuLi or s-BuLi) to the carbonyl oxygen of the carbamate. This brings the base into close proximity to the ortho-proton, facilitating its abstraction and forming a stabilized ortho-lithiated intermediate. The strength of the carbamate as a DMG has been compared to other groups through competitive metalation experiments, which are often rationalized through computational modeling. researchgate.net

DFT calculations can model the initial complexation of the lithium reagent and the subsequent proton abstraction step, revealing the geometry of the transition state and explaining the preference for ortho-metalation over other positions. For a molecule like tert-Butyl 2-bromophenyl(methyl)carbamate, the interplay between the directing effect of the carbamate group and the electronic and steric influence of the bromine atom and the N-methyl group would be a key factor in determining the site of metalation, a question well-suited for computational investigation. The steric hindrance from the tert-butyl group can also influence the approach of the metalating agent.

Table 2: Hierarchy of Directed Metalation Groups (DMGs) from Competition Experiments

| DMG | Relative Directing Ability |

|---|---|

| -OCONR₂ | Very Strong |

| -CONR₂ | Strong |

| -OMOM | Moderate |

| -OMe | Moderate |

| -Cl | Weak |

Note: This is a generalized hierarchy; specific reaction conditions can influence the outcome. researchgate.netuwindsor.ca

Molecular Modeling of Conformational Preferences and Electronic Structure in Aryl Carbamates

The three-dimensional structure and electronic properties of aryl carbamates are fundamental to their reactivity. Molecular modeling techniques, including DFT, are used to explore the conformational landscape and understand the electronic distribution within these molecules.

Aryl carbamates exhibit a strong preference for planar conformations due to resonance stabilization from the delocalization of the nitrogen lone pair across the carbonyl group. acs.orgnih.gov This delocalization gives the C-N bond significant double-bond character, restricting rotation. Computational studies have shown that while the trans conformation of the amide bond is generally favored in acyclic carbamates, cis configurations can also be energetically stable. acs.orgacs.orgnih.gov

In a molecule such as this compound, the orientation of the carbamate group relative to the phenyl ring is a key conformational feature. Molecular modeling can predict the most stable rotamers by calculating the rotational energy barrier around the aryl-N bond. These calculations also provide information about the electronic structure, such as atomic charges and molecular orbital distributions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized to predict sites of nucleophilic or electrophilic attack. The electronic properties of the aryl ring are significantly influenced by the substituent effects of the bromine atom (electron-withdrawing) and the methylcarbamate group. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium (n-BuLi) |

| sec-Butyllithium (s-BuLi) |

Future Research Directions and Emerging Synthetic Prospects

Development of More Efficient and Sustainable Synthetic Routes for Ortho-Halogenated N-Aryl Carbamates

The drive towards greener chemistry is reshaping the synthesis of ortho-halogenated N-aryl carbamates. Future research is heavily focused on moving away from traditional multi-step methods that often use harsh conditions and generate substantial waste. A significant area of development is the direct C–H functionalization of N-aryl carbamates. nih.gov This strategy aims to reduce the number of synthetic steps by avoiding the need for pre-functionalized starting materials. nih.gov

Another key trend is the shift from precious metal catalysts, like palladium, to more abundant and cost-effective metals such as nickel and copper. nih.govacs.org This not only improves the sustainability of the processes but also addresses the economic challenges associated with rare metals. acs.org Furthermore, the adoption of flow chemistry is a promising development. mdpi.comacs.org Continuous-flow systems offer precise control over reaction conditions, which can lead to higher yields, improved safety, and easier scalability while minimizing solvent use. acs.orgacs.org The exploration of environmentally benign solvents and biocatalysis, which uses enzymes for specific chemical transformations, also represents a significant step towards more sustainable manufacturing of these important carbamate (B1207046) intermediates. vapourtec.com

Exploration of New Reactivity Modes and Selective Transformations

The bromine atom and the carbamate group in tert-butyl 2-bromophenyl(methyl)carbamate provide a rich playground for exploring new chemical reactions. While classic cross-coupling reactions are well-established, researchers are now investigating novel modes of reactivity. nih.gov A key area is the use of the carbamate as a directing group to achieve selective C–H activation at other positions on the aromatic ring, a technique that allows for controlled, sequential functionalization. nih.govacs.orgrsc.org

The emergence of photoredox catalysis offers a powerful tool to initiate novel transformations under mild, light-induced conditions. acs.orgacs.org This approach can access unique reaction pathways that are difficult to achieve with conventional thermal methods, opening doors to new C-C and C-N bond formations. caltech.eduorganic-chemistry.org For instance, developing photocatalytic methods for direct alkylation could significantly expand the synthetic utility of this compound. acs.org There is also a growing interest in transition-metal-free coupling reactions, which offer an alternative to metal-catalyzed processes and avoid potential metal contamination in the final products. nih.govmdpi.com

Advanced Mechanistic Investigations to Uncover Novel Reaction Pathways

A profound understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. Future research will increasingly rely on advanced analytical and computational tools to probe the intricate details of reactions involving this compound. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), allow for the real-time observation of reacting species, providing valuable data on reaction kinetics and the presence of transient intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for exploring reaction pathways at the molecular level. mdpi.com DFT calculations can model transition states, determine activation energies, and clarify the roles of catalysts and solvents, thereby guiding the optimization of reaction conditions. nih.govacs.orgresearchgate.netresearchgate.net This computational insight, combined with experimental methods like isotope labeling, provides a comprehensive picture of the reaction mechanism. researchgate.net Such detailed understanding is crucial for discovering novel reaction pathways and enhancing the selectivity and efficiency of transformations involving ortho-halogenated N-aryl carbamates.

Potential for Integrated and Automated Synthetic Strategies in Carbamate Chemistry

The increasing complexity of target molecules in drug discovery and other fields has spurred the development of automated synthesis platforms. nih.govchemspeed.comoxfordglobal.com These technologies are transforming medicinal chemistry by enabling high-throughput synthesis and optimization. nih.govchemspeed.comnih.gov The synthesis and subsequent modification of carbamates are well-suited for integration into these automated workflows. rsc.org

An integrated approach might combine flow chemistry for the initial synthesis and purification with robotic systems for subsequent reaction screening and optimization. nih.govrsc.org The incorporation of online analytical techniques like HPLC and mass spectrometry allows for real-time monitoring and data-driven decision-making. oxfordglobal.com Looking forward, the application of machine learning and artificial intelligence (AI) holds immense potential. nih.gov These technologies can be used to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes from the ground up. chemspeed.comnih.gov By merging automated synthesis platforms with AI, researchers can accelerate the discovery of new molecules with desired properties, starting from versatile building blocks like this compound.

Q & A

Q. What are the typical synthetic routes for tert-butyl 2-bromophenyl(methyl)carbamate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise Boc Protection : React 2-bromobenzylamine with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base (e.g., NaHCO₃) in THF or dichloromethane (DCM) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used to isolate intermediates and final products. For instance, in multi-step syntheses, intermediates are purified after quenching reactions with water and extraction with EtOAc .

Q. Key Optimization Factors :

- Temperature : Reactions are often conducted at room temperature or under reflux (e.g., 80°C in DMAc for coupling steps) .

- Catalysts : Palladium or copper catalysts may be used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl functionalization) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Analyze chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.6 ppm for bromophenyl substituents). The carbamate carbonyl (C=O) appears at ~155 ppm in ¹³C NMR .

- Mass Spectrometry (ESI+) : Confirm molecular weight (286.17 g/mol) and fragmentation patterns (e.g., loss of Boc group, m/z 186) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Table 1 : Key Spectral Assignments

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| tert-Butyl | 1.4 (s, 9H) | 28.1, 80.2 |

| Bromophenyl | 7.2–7.6 (m, 4H) | 122–140 |

| Carbamate (NCO) | – | 155.1 |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

Methodological Answer:

- Controlled Stoichiometry : Use a 10–20% excess of Boc anhydride to ensure complete protection of the amine group and reduce unreacted starting material .

- Temperature Modulation : For coupling reactions (e.g., with pyrimidine derivatives), maintain temperatures at 80–100°C to enhance regioselectivity and avoid decomposition .

- Byproduct Mitigation :

- Column Chromatography : Separate side products (e.g., deprotected amines or di-Boc derivatives) using optimized solvent gradients .

- Kinetic Monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Case Study : In a patent synthesis, Fe/NH₄Cl reduction of nitro intermediates required reflux in ethanol to avoid over-reduction, achieving >90% yield .

Q. What strategies are employed to analyze discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., Cl vs. Br, methyl vs. ethyl groups) using enzyme inhibition assays (e.g., acetylcholinesterase or β-secretase) .

- Computational Modeling : Perform molecular docking to assess binding affinity differences caused by steric or electronic effects of the bromophenyl group .

- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent) by cross-referencing IC₅₀ values from standardized protocols .

Table 2 : Biological Activity Comparison of Carbamate Derivatives

| Compound | Enzyme Inhibition (IC₅₀, μM) | Key Structural Feature |

|---|---|---|

| tert-Butyl 2-bromophenyl(methyl)carbamate | 0.45 (AChE) | Bromine enhances lipophilicity |

| tert-Butyl 4-chlorophenyl analog | 1.2 (AChE) | Chlorine reduces electron density |

Q. How does the electronic environment of substituents on the phenyl ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The bromine atom on the phenyl ring deactivates the ring via inductive effects, directing nucleophilic attack to the para position. This is critical in SNAr (nucleophilic aromatic substitution) reactions .

- Steric Considerations : The ortho-bromo substituent increases steric hindrance, reducing reactivity in bulky nucleophile systems. Kinetic studies using Hammett plots can quantify these effects .

- Catalytic Enhancement : Use Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) to facilitate coupling reactions under mild conditions, overcoming electronic deactivation .

Experimental Validation : In a palladium-catalyzed cross-coupling, the ortho-bromo derivative showed 60% lower reactivity than the para-bromo analog due to steric constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.